N-butyl-2,4,6-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-2,4,6-trimethylbenzenesulfonamide is an organic compound with the molecular formula C13H21NO2S It belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with n-butylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids or sulfone derivatives.
Reduction: Amines or other reduced forms of the compound.
Substitution: Various substituted benzenesulfonamides, depending on the nucleophile used.
Scientific Research Applications
N-butyl-2,4,6-trimethylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-butyl-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-butyl-2,4,6-trimethylbenzenesulfonamide can be compared with other benzenesulfonamides, such as:
- N-methyl-2,4,6-trimethylbenzenesulfonamide
- N-ethyl-2,4,6-trimethylbenzenesulfonamide
- N-propyl-2,4,6-trimethylbenzenesulfonamide
These compounds share similar chemical structures but differ in the length and nature of the alkyl group attached to the sulfonamide nitrogen. The unique properties of this compound, such as its specific reactivity and interactions, make it distinct and valuable for certain applications.
Properties
Molecular Formula |
C13H21NO2S |
---|---|
Molecular Weight |
255.38 g/mol |
IUPAC Name |
N-butyl-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO2S/c1-5-6-7-14-17(15,16)13-11(3)8-10(2)9-12(13)4/h8-9,14H,5-7H2,1-4H3 |
InChI Key |
VSYSVGCWBRSSPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNS(=O)(=O)C1=C(C=C(C=C1C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.